n-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline
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Overview
Description
N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a compound that belongs to the class of aniline derivatives It features a unique structure combining an aniline moiety with an oxadiazole ring, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by a coupling reaction with aniline under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of N-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The aniline moiety can participate in electron transfer processes, affecting cellular pathways and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aniline derivatives and oxadiazole-containing molecules, such as N-(2-methoxyethyl)-p-nitroaniline and N-(2-acetoxyethyl)-p-nitroaniline .
Uniqueness
This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C12H15N3O2/c1-16-8-7-11-14-12(17-15-11)9-13-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 |
InChI Key |
AHOWKNATHJFMCU-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NOC(=N1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
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